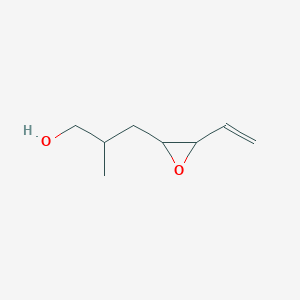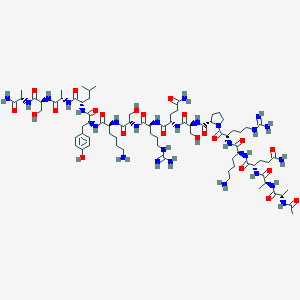
Myelin peptide amide-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myelin peptide amide-16 (MPA-16) is a synthetic peptide that has been found to have potential therapeutic effects on various neurological disorders. It is a derivative of the myelin basic protein (MBP), which is a major constituent of the myelin sheath that covers nerve fibers in the central nervous system. The discovery of MPA-16 has opened up new avenues for research and has the potential to revolutionize the treatment of neurological disorders.
作用機序
Myelin peptide amide-16 acts by binding to specific receptors on the surface of immune cells and neurons. It modulates the immune response by reducing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. It also promotes the differentiation of oligodendrocyte precursor cells into mature oligodendrocytes, which are responsible for myelination in the central nervous system. Myelin peptide amide-16 also enhances the production of neurotrophic factors, which promote the survival and growth of neurons.
生化学的および生理学的効果
Myelin peptide amide-16 has been found to have several biochemical and physiological effects. It promotes the production of myelin proteins, which are essential for the formation and maintenance of the myelin sheath. It also reduces the production of reactive oxygen species, which can cause oxidative damage to neurons. Myelin peptide amide-16 has been found to enhance the expression of genes involved in neuronal survival and growth. It also promotes the formation of synapses, which are essential for neuronal communication.
実験室実験の利点と制限
Myelin peptide amide-16 has several advantages for lab experiments. It is a well-characterized peptide, and its synthesis method is well-established. The purity and quality of the peptide can be easily controlled. Myelin peptide amide-16 has been extensively studied for its therapeutic potential, and its mechanism of action is well-understood. However, there are also some limitations. Myelin peptide amide-16 is a synthetic peptide, and its effects may differ from those of the natural MBP. The effects of Myelin peptide amide-16 may also vary depending on the disease model and experimental conditions.
将来の方向性
There are several future directions for research on Myelin peptide amide-16. One area of research is the development of more potent and selective analogs of Myelin peptide amide-16. Another area of research is the optimization of the dosing and delivery of Myelin peptide amide-16 for maximum therapeutic effect. The use of Myelin peptide amide-16 in combination with other drugs or therapies is also an area of interest. Further research is needed to understand the long-term effects of Myelin peptide amide-16 and its potential for clinical application.
Conclusion:
Myelin peptide amide-16 is a promising therapeutic agent for various neurological disorders. Its mechanism of action is well-understood, and it has been extensively studied for its therapeutic potential. While there are some limitations to its use in lab experiments, the future directions for research on Myelin peptide amide-16 are promising. With continued research, Myelin peptide amide-16 has the potential to revolutionize the treatment of neurological disorders.
合成法
Myelin peptide amide-16 is synthesized by solid-phase peptide synthesis using Fmoc chemistry. The peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and analytical HPLC. The synthesis method is well-established, and the purity and quality of the peptide can be easily controlled.
科学的研究の応用
Myelin peptide amide-16 has been extensively studied for its therapeutic potential in various neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that Myelin peptide amide-16 can promote remyelination, reduce inflammation, and protect neurons from damage. It has also been found to enhance cognitive function and memory.
特性
CAS番号 |
141311-87-7 |
|---|---|
製品名 |
Myelin peptide amide-16 |
分子式 |
C77H131N27O23 |
分子量 |
1803 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |
InChI |
InChI=1S/C77H131N27O23/c1-38(2)33-52(69(121)92-42(6)63(115)101-54(35-105)71(123)90-39(3)60(82)112)99-70(122)53(34-44-20-22-45(109)23-21-44)100-65(117)47(16-9-11-29-79)96-72(124)55(36-106)102-66(118)48(17-12-30-87-76(83)84)95-68(120)50(25-27-59(81)111)97-73(125)56(37-107)103-74(126)57-19-14-32-104(57)75(127)51(18-13-31-88-77(85)86)98-64(116)46(15-8-10-28-78)94-67(119)49(24-26-58(80)110)93-62(114)41(5)91-61(113)40(4)89-43(7)108/h20-23,38-42,46-57,105-107,109H,8-19,24-37,78-79H2,1-7H3,(H2,80,110)(H2,81,111)(H2,82,112)(H,89,108)(H,90,123)(H,91,113)(H,92,121)(H,93,114)(H,94,119)(H,95,120)(H,96,124)(H,97,125)(H,98,116)(H,99,122)(H,100,117)(H,101,115)(H,102,118)(H,103,126)(H4,83,84,87)(H4,85,86,88)/t39-,40-,41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |
InChIキー |
UFMBFIIJKCBBHN-MEKJRKEKSA-N |
異性体SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
その他のCAS番号 |
141311-87-7 |
配列 |
AAQKRPSQRSKYLASA |
同義語 |
MPA-16 myelin peptide amide-16 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide](/img/structure/B127794.png)
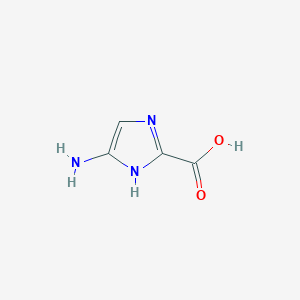
![2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B127797.png)
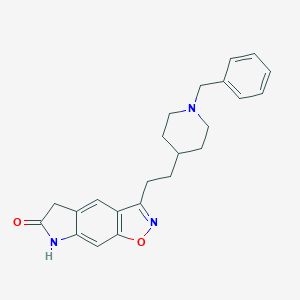
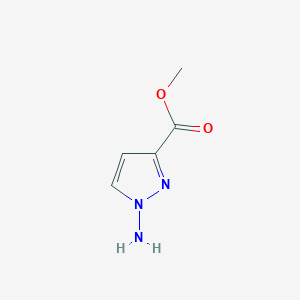
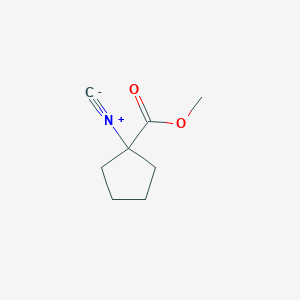
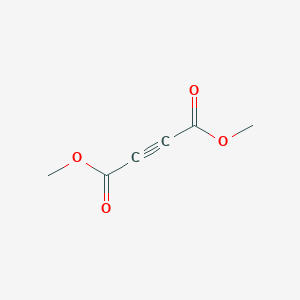
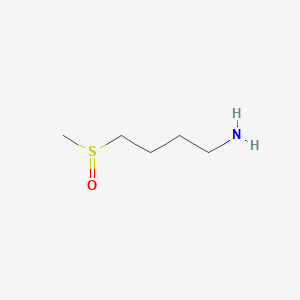
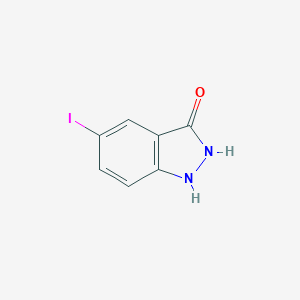
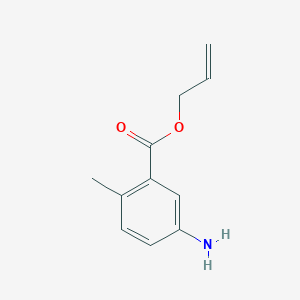
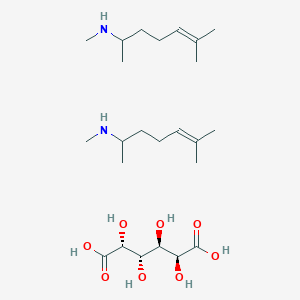
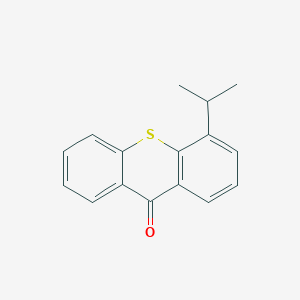
![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
